[1-(2,4-Dichlorophenyl)ethyl](2-methylprop-2-en-1-yl)amine
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Overview
Description
1-(2,4-Dichlorophenyl)ethylamine: is an organic compound with the molecular formula C12H15Cl2N . This compound is characterized by the presence of a dichlorophenyl group and an amine group attached to an ethyl chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)ethylamine typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-methylprop-2-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-(2,4-Dichlorophenyl)ethylamine involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitution, due to the presence of the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)ethylamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
[1-(2,4-Dichlorophenyl)ethyl]amine: Lacks the 2-methylprop-2-en-1-yl group.
1-(2,4-Dichlorophenyl)ethylamine: Similar structure but different alkyl group.
Uniqueness
- The presence of the 2-methylprop-2-en-1-yl group in 1-(2,4-Dichlorophenyl)ethylamine provides unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C12H15Cl2N |
---|---|
Molecular Weight |
244.16 g/mol |
IUPAC Name |
N-[1-(2,4-dichlorophenyl)ethyl]-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C12H15Cl2N/c1-8(2)7-15-9(3)11-5-4-10(13)6-12(11)14/h4-6,9,15H,1,7H2,2-3H3 |
InChI Key |
XSZFILKZWURWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NCC(=C)C |
Origin of Product |
United States |
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